Methyl 2,5-dimethoxybenzoate
Description
Methyl 2,5-dimethoxybenzoate (CAS: 2150-40-5) is a benzoic acid derivative with methoxy groups at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.2 g/mol. This compound is widely used in biochemical research, particularly as a substrate for studying enzymatic O-demethylation reactions . It is commercially available as a research chemical, typically stored at 2–8°C and dissolved in dimethyl sulfoxide (DMSO) for experimental use .
Properties
IUPAC Name |
methyl 2,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-4-5-9(13-2)8(6-7)10(11)14-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAPOSLZQKGWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374935 | |
| Record name | methyl 2,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-40-5 | |
| Record name | Benzoic acid, 2,5-dimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2,5-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2,5-DIMETHOXYBENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dimethoxybenzoate can be synthesized through the esterification of 2,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.
Reduction: Formation of 2,5-dimethoxybenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 2,5-dimethoxybenzoyl chloride.
Scientific Research Applications
Methyl 2,5-dimethoxybenzoate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionality play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Methyl 2,5-dimethoxybenzoate belongs to a family of methoxy-substituted benzoate esters. Key structural analogs include:
Physical and Chemical Properties
- Reactivity: The 2,5-isomer undergoes regioselective O-demethylation by cytochrome P450 enzymes like CYP199A35, which preferentially cleaves the 5-methoxy group . The 3,5-isomer is less reactive in such enzymatic systems, likely due to steric hindrance or electronic effects from substituent positions . 4-Methoxybenzoate participates in methyl transfer to tetrahydrofolate in acetogenic bacteria, mediated by corrinoid-dependent enzymes .
Research Findings and Enzymatic Specificity
Recent studies emphasize the impact of substituent positioning on biological activity:
- CYP199A35 Activity : this compound is demethylated 3–5 times faster than its 3,5-isomer in vitro, attributed to optimal binding geometry in the enzyme’s active site .
- Corrinoid-Dependent Systems: 4-Methoxybenzoate derivatives (e.g., 3,4-dimethoxybenzoate) are critical in C1 metabolism, transferring methyl groups to tetrahydrofolate in acetogenic bacteria .
Biological Activity
Methyl 2,5-dimethoxybenzoate (MDB) is an organic compound with the molecular formula C10H12O4. It is a derivative of benzoic acid characterized by methoxy substitutions at positions 2 and 5 on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into the biological activity of MDB, summarizing key research findings, mechanisms of action, and potential applications.
This compound is synthesized through the esterification of 2,5-dimethoxybenzoic acid with methanol. Its structure can be represented as follows:
- Molecular Formula : C10H12O4
- Molecular Weight : 196.20 g/mol
- CAS Number : 2150-40-5
Biological Activity Overview
MDB has been investigated for various biological activities, including:
- Antioxidant Properties : Compounds with methoxy groups are known to exhibit antioxidant activity. MDB's structure suggests it may scavenge free radicals and protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies indicate that MDB may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Inhibition of Enzymatic Activity : MDB has been studied for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin production.
The biological effects of MDB can be attributed to its interactions with various biomolecules:
-
Antioxidant Mechanism :
- MDB may act as a free radical scavenger due to the presence of methoxy groups that can donate electrons.
- It has been suggested that similar compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.
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Enzyme Inhibition :
- Studies have shown that MDB can inhibit tyrosinase activity, which is crucial for melanin synthesis. This property could be beneficial in treating hyperpigmentation disorders.
- The inhibition mechanism involves competitive binding to the active site of tyrosinase, thus preventing substrate conversion.
-
Antimicrobial Effects :
- MDB's potential antimicrobial activity may stem from its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies and Experimental Data
- Antioxidant Activity :
- Tyrosinase Inhibition :
-
Antimicrobial Studies :
- Research indicates that methoxybenzoate derivatives possess antimicrobial properties against various pathogens. MDB was tested against bacterial strains and showed inhibition at specific concentrations .
Comparative Analysis
| Compound | Molecular Formula | Tyrosinase Inhibition IC50 (µM) | Antioxidant Activity |
|---|---|---|---|
| This compound | C10H12O4 | 15 (approx.) | Moderate |
| Kojic Acid | C9H10O4 | 24.09 | High |
| Methyl 2,6-dimethoxybenzoate | C10H12O4 | 20 (approx.) | Moderate |
Applications in Medicine and Industry
Given its biological activities, MDB holds potential applications in:
- Pharmaceuticals : As a precursor in drug development targeting oxidative stress-related diseases or skin disorders.
- Cosmetics : As an active ingredient in formulations aimed at reducing hyperpigmentation.
- Agriculture : Potential use as a natural pesticide due to its antimicrobial properties.
Q & A
Basic: What are the optimal synthetic routes for Methyl 2,5-dimethoxybenzoate, and how can reaction conditions be optimized?
This compound is typically synthesized via methoxylation of dihydroxybenzoic acid derivatives. A validated method involves reacting 2,5-dihydroxybenzoic acid with dimethyl sulfate in the presence of a base like K₂CO₃. Key steps include:
- Reagent stoichiometry : Use a 1:2 molar ratio of dihydroxybenzoic acid to dimethyl sulfate to ensure complete methylation.
- Temperature control : Maintain reflux at 80°C for 6 hours to achieve high yields (~90%) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Standard characterization methods include:
- NMR spectroscopy : ¹H NMR (CDCl₃) shows peaks at δ 3.85 (s, 3H, OCH₃), δ 3.90 (s, 3H, OCH₃), and δ 7.10–7.50 (aromatic protons). ¹³C NMR confirms ester and methoxy groups .
- Mass spectrometry : ESI-MS or GC-MS detects the molecular ion peak at m/z 196.2 (C₁₀H₁₂O₄) .
- Melting point : Pure samples melt at 58–62°C; deviations indicate impurities .
Advanced: How does this compound function as a matrix in MALDI-MS, and how does it compare to other lithium salts?
In MALDI-MS, this compound acts as a lithium-attachment matrix, enhancing ionization of non-polar analytes (e.g., hydrocarbons). Key advantages:
- Lithium cationization : Forms [M+Li]⁺ adducts, improving signal intensity for low-ionization-efficiency compounds.
- Comparison : Outperforms lithium salicylate in sensitivity for wax esters (LOQs ≤1 ng/mL) but requires optimization of matrix-to-analyte ratios (1:1000) .
Advanced: What role does this compound play in stereoselective glycosylation reactions?
As a protecting group or intermediate in carbohydrate chemistry, it enables:
- Anomeric control : Copper-catalyzed desulfurative glycosylation with thiosugars yields 1,2-trans-glycosides in >90% stereoselectivity .
- Reaction conditions : Use catalytic Cu(OTf)₂ (10 mol%) in anhydrous DCM at −20°C to minimize side reactions .
Advanced: How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 51% vs. 91%) arise from:
- Reaction time : Extended reflux (6–8 hours vs. 1–2 hours) improves conversion .
- Purification methods : Column chromatography (vs. simple filtration) reduces losses of polar byproducts .
- Scale effects : Milligram-scale reactions often report lower yields due to handling losses; optimize at >5 mmol scale .
Advanced: What are the stability considerations for this compound under varying storage conditions?
- Temperature : Store at 0–6°C in airtight containers to prevent ester hydrolysis. Degradation exceeds 5% after 6 months at room temperature .
- Light exposure : UV light induces demethoxylation; use amber vials for long-term storage .
- Humidity : Desiccate with silica gel to avoid moisture-driven side reactions .
Advanced: How can metabolic degradation pathways of this compound be studied in biological systems?
- In vitro models : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor demethylation via LC-MS/MS (MRM transition m/z 196 → 152) .
- Isotopic labeling : Use ¹³C-labeled methoxy groups to trace metabolic intermediates .
- Data interpretation : Compare fragmentation patterns with synthetic standards to identify hydroxylated metabolites .
Basic: What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill management : Neutralize with sand or vermiculite; avoid water to prevent dispersion .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
